molecular formula C12H13F6NS B14860334 (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine

(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine

Cat. No.: B14860334
M. Wt: 317.30 g/mol
InChI Key: UAERHNAGCMSSBE-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound characterized by the presence of a fluorobenzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with 3-pentafluoroethylsulfanylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s electronic properties. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzoyl chloride

Uniqueness

(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a fluorobenzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered electronic characteristics, which can be advantageous in various applications.

Properties

Molecular Formula

C12H13F6NS

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H13F6NS/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2

InChI Key

UAERHNAGCMSSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCSC(C(F)(F)F)(F)F)F

Origin of Product

United States

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